molecular formula C19H20N6O B11094633 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11094633
M. Wt: 348.4 g/mol
InChI Key: OADRYFYFDBCXBK-RVDMUPIBSA-N
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Description

5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring, a cyano group, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C19H20N6O/c20-12-15(18-17(13-21)19(22)25(23-18)9-10-26)11-14-3-5-16(6-4-14)24-7-1-2-8-24/h3-6,11,26H,1-2,7-10,22H2/b15-11+

InChI Key

OADRYFYFDBCXBK-RVDMUPIBSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

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